molecular formula C12H14INO2 B408313 2-iodo-N-(oxolan-2-ylmethyl)benzamide CAS No. 333349-57-8

2-iodo-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B408313
CAS No.: 333349-57-8
M. Wt: 331.15g/mol
InChI Key: OGAZENCPKZQXLO-UHFFFAOYSA-N
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Description

2-Iodo-N-(oxolan-2-ylmethyl)benzamide is a benzamide derivative featuring an iodine atom at the 2-position of the benzoyl ring and an oxolane (tetrahydrofuran) moiety connected via a methylene group to the amide nitrogen. Its synthesis typically involves the reaction of 2-iodobenzoyl chloride with oxolan-2-ylmethylamine in the presence of a base like triethylamine, yielding moderate to high purity products .

Properties

CAS No.

333349-57-8

Molecular Formula

C12H14INO2

Molecular Weight

331.15g/mol

IUPAC Name

2-iodo-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C12H14INO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)

InChI Key

OGAZENCPKZQXLO-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

a. Halogen Variation

  • 4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide (CAS: 953891-10-6): Replacing iodine with chlorine reduces molecular weight (254.71 g/mol vs. ~331.18 g/mol for the iodo analog) and alters electronic properties. The chloro derivative exhibits higher solubility in polar solvents like DMSO, whereas the iodo analog’s larger atomic radius may enhance halogen bonding in biological targets .
  • 2-Iodo-N-(2-methoxyethyl)benzamide: Replacing the oxolane group with a methoxyethyl chain decreases lipophilicity (logP ~2.5 vs.

b. Heterocyclic Modifications

  • 2-Iodo-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS: 352536-76-6): The benzoxazolyl group introduces aromatic π-stacking capabilities, which may enhance binding to hydrophobic enzyme pockets compared to the oxolane analog. Molecular weight increases significantly (454.26 g/mol), impacting pharmacokinetics .
Amide Nitrogen Substituents
  • 4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide (compound31): The dual substitution (cyclohexyl and dioxothiolane) increases steric bulk, which may hinder receptor binding compared to the simpler oxolane-methyl group in the target compound .
  • Methyl 3‐[(2‐iodophenyl)formamido]propanoate (compound28): Esterification of the amide nitrogen introduces a hydrolyzable group, making this derivative a prodrug candidate with delayed release kinetics .
Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Functional Groups
2-Iodo-N-(oxolan-2-ylmethyl)benzamide ~331.18 ~3.0 0.5 (DMSO) Iodo, oxolane-methyl
4-Amino-2-chloro-N-(oxolan-2-ylmethyl)benzamide 254.71 ~2.2 1.2 (DMSO) Chloro, amino, oxolane-methyl
2-Iodo-N-(2-methoxyethyl)benzamide ~305.15 ~2.5 1.0 (Methanol) Iodo, methoxyethyl
2-Iodo-N-[3-(4-methylbenzoxazol-2-yl)phenyl]benzamide 454.26 ~4.1 0.2 (Chloroform) Iodo, benzoxazole

*Calculated using fragment-based methods.

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